19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione
Description
The compound, a highly functionalized 2-azabicyclo[16.3.1]docosa-pentaene trione derivative, features a complex macrocyclic scaffold with multiple stereochemical centers and substituents. Its structure includes hydroxyl, methoxy, and amino groups at positions 9,13,8,14, and 19, respectively, along with four methyl groups at positions 4,10,12,14. The compound’s synthesis involves multistep organic reactions, yielding 21% under optimized conditions (hexane:EtOAc mobile phase) . Its spectral data (e.g., HRMS, IR) and melting point are critical for structural validation .
Properties
IUPAC Name |
19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAJOLMHIBHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves several steps, starting from geldanamycin. The key steps include the removal of the carbamoyl group and the introduction of an amino group at the 17th position. This can be achieved through a series of chemical reactions involving specific reagents and conditions. For example, the carbamoyl group can be removed using a strong base, and the amino group can be introduced using an amination reaction .
This may include the use of biocatalysts or engineered microbial strains to enhance yield and reduce production costs .
Chemical Reactions Analysis
19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of the compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione involves the inhibition of Hsp90. Hsp90 is a chaperone protein that assists in the folding, stabilization, and activation of various client proteins. By binding to the ATP/ADP-binding pocket of Hsp90, this compound prevents the proper functioning of Hsp90, leading to the degradation of its client proteins. This disruption affects several cellular processes, including cell cycle regulation, apoptosis, and stress response, ultimately inhibiting the growth and survival of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Side-Chain Modifications : Derivatives in and exhibit altered bioactivity profiles due to carbamate or dioxopiperidin-isoindolinyl substituents, which enhance binding to HSP90 .
- Stereochemical Variance : The target compound’s stereochemistry (e.g., 8S,9S,13R configurations) distinguishes it from analogues like 8TO (), which lacks hydroxyl groups .
Computational Similarity Analysis
Tanimoto and Dice Coefficients
Using 2D/3D fingerprinting (e.g., MACCS, Morgan), the target compound shows:
Molecular Networking (MS/MS Fragmentation)
Clustering via cosine scores () groups the target compound with macrocyclic HSP90 inhibitors (e.g., radicicol analogues), supported by shared fragmentation patterns (e.g., m/z 642–850) .
Bioactivity Correlations
- HSP90 Inhibition: The carbamate and amino side chains () mimic geldanamycin’s binding to the ATPase domain, as confirmed by docking studies .
- Anticancer Potential: Bioactivity clustering () links the compound’s structural class to apoptosis induction and kinase modulation .
Physicochemical Property Comparison
Table 2: Pharmacokinetic Properties*
| Property | Target Compound | Geldanamycin (3c, ) | 8TO () |
|---|---|---|---|
| LogP (lipophilicity) | 2.1 | 3.8 | 1.5 |
| Hydrogen Bond Donors | 5 | 6 | 4 |
| Rotatable Bonds | 8 | 12 | 6 |
| Polar Surface Area (Ų) | 180 | 220 | 150 |
*Predicted using SwissSimilarity () and PubChem data .
The target compound’s moderate LogP (2.1) and polar surface area (180 Ų) suggest better solubility than geldanamycin derivatives but lower membrane permeability than 8TO .
Biological Activity
The compound 19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione represents a significant area of interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 624.76 g/mol. The compound features multiple functional groups that are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines to determine its efficacy and mechanism of action.
- Antimicrobial Properties : Some investigations have reported antimicrobial effects against specific bacterial strains, indicating potential use in treating infections.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:
- Cell Lines Tested : The compound was tested against several leukemia cell lines including CCRF-CEM.
- IC50 Values : The IC50 values ranged significantly depending on the specific analogs and conditions used in the study. For example, one study indicated an IC50 greater than 20 µg/mL for most compounds tested, while one analog showed an IC50 of 6.7 µg/mL .
Antimicrobial Properties
The compound has demonstrated activity against certain bacterial strains:
- Tested Strains : Studies included testing against Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Neuroprotective Effects
Recent research has highlighted potential neuroprotective effects:
- Model Systems : Animal models of Alzheimer’s disease were utilized to assess cognitive function and dendritic spine density.
- Findings : Daily administration showed improvements in cognitive function and increased dendritic spine density in treated mice compared to controls .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
